molecular formula C10H9F3O4 B2523396 Methyl 4-methoxy-2-(trifluoromethoxy)benzoate CAS No. 1188265-18-0

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate

Cat. No.: B2523396
CAS No.: 1188265-18-0
M. Wt: 250.173
InChI Key: UQIIAZFAVAPKOC-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H9F3O4 It is a derivative of benzoic acid, featuring both methoxy and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-methoxy-2-(trifluoromethoxy)benzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include continuous flow reactors and the use of alternative catalysts to improve yield and reduce reaction time. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2-(trifluoromethoxy)benzaldehyde, while reduction of the ester group can produce 4-methoxy-2-(trifluoromethoxy)benzyl alcohol.

Scientific Research Applications

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, especially for compounds targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(trifluoromethoxy)benzoate
  • Methyl 4-(trifluoromethoxy)benzoate
  • 2-Methoxy-4-(trifluoromethoxy)benzaldehyde

Uniqueness

Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The combination of methoxy and trifluoromethoxy groups provides a distinct set of chemical properties, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

methyl 4-methoxy-2-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-15-6-3-4-7(9(14)16-2)8(5-6)17-10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIIAZFAVAPKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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